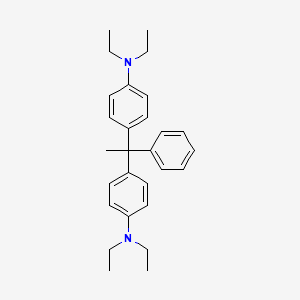![molecular formula C6H9ClN4 B14703861 6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine CAS No. 25717-85-5](/img/structure/B14703861.png)
6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine is a chemical compound known for its unique structure and properties. It is a derivative of tetrazole and azepine, and it has been studied for various applications in scientific research, particularly in the fields of chemistry and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a tetrazole ring and an azepine moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its biological activity and potential therapeutic applications.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it has been shown to affect the central nervous system by interacting with neurotransmitter receptors, leading to changes in neuronal activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentylenetetrazole: A tetrazole derivative known for its convulsant properties.
Tetrazolodiazepine Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
25717-85-5 |
|---|---|
Molekularformel |
C6H9ClN4 |
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
6-chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine |
InChI |
InChI=1S/C6H9ClN4/c7-5-2-1-3-6-8-9-10-11(6)4-5/h5H,1-4H2 |
InChI-Schlüssel |
IJSYIKMNBJIQMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN2C(=NN=N2)C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


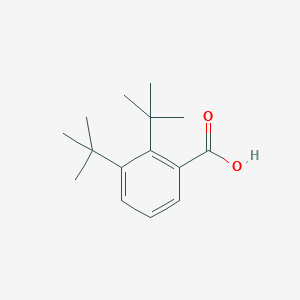

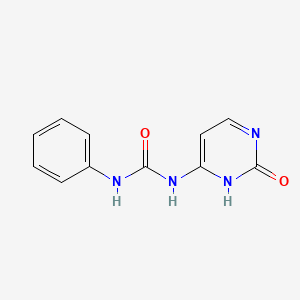
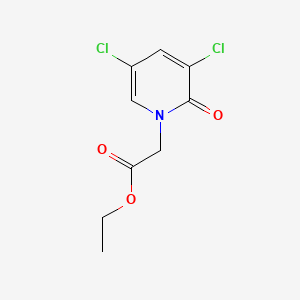
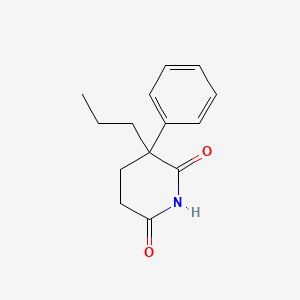


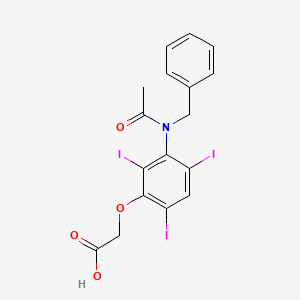

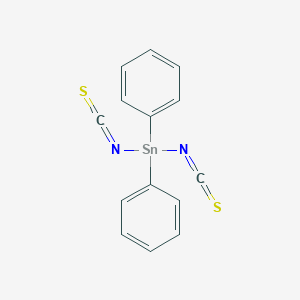
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
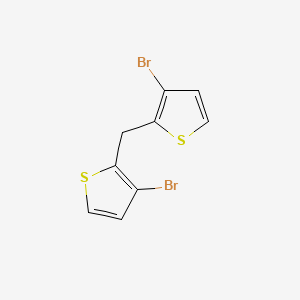
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
